![molecular formula C12H8Cl2N2S2 B3035934 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-63-5](/img/structure/B3035934.png)

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

説明

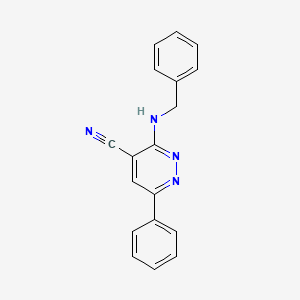

The compound 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical of interest due to its potential biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfur-containing heterocyclic compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of sulfur-containing heterocycles often involves the reaction of nucleophiles with electrophilic centers on the heterocyclic framework. For example, the synthesis of 5-sulfanyl-3-alkylaminoisothiazole dioxide derivatives, which are potent inhibitors of rat aortic myocyte proliferation, involves the addition of S-nucleophiles to 3-aminosubstituted-5-chloroisothiazole dioxides through an addition-elimination reaction . This suggests that the synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile could potentially involve similar strategies, utilizing the reactivity of chloro groups and the introduction of the sulfanyl moiety.

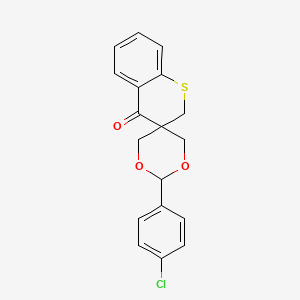

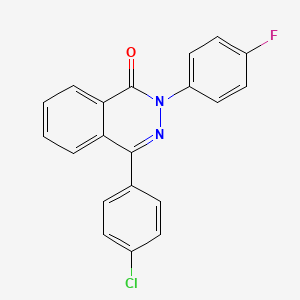

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can be characterized using techniques such as FT-IR, X-ray diffraction, and computational methods. For instance, the molecular structure of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was determined using FT-IR and X-ray diffraction, revealing weak intermolecular C-H…N type hydrogen bonds . These techniques could be applied to determine the molecular structure of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, providing insights into its crystallography and bonding.

Chemical Reactions Analysis

The reactivity of sulfur-containing heterocycles can be diverse. For example, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacts with various alkylants, leading to different products depending on the reagents used . This indicates that the dichlorobenzylsulfanyl group in 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile could undergo substitution reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can be predicted using computational chemistry methods. For instance, the HOMO-LUMO gap, NBO analysis, and molecular electrostatic potential (MEP) maps provide information on the electronic properties and potential reactivity sites of the molecule. The MEP map of a related compound showed negative regions localized over the sulfur atoms, indicating possible sites for nucleophilic attack . These computational studies could be used to predict the reactivity and physical properties of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile.

科学的研究の応用

Antiviral Properties

Isothiazole derivatives, including 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, have been extensively studied for their antiviral properties. These compounds have shown promising results in inhibiting a range of viruses, including human rhinovirus (HRV) and other enteroviruses. The antiviral efficacy of these derivatives is attributed to their ability to interact with viral proteins, inhibiting their function and replication (Cutrì et al., 2002), (Garozzo et al., 2000).

Structural and Vibrational Properties

Research has also focused on the structural, topological, and vibrational properties of isothiazole derivatives, including 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile. These studies, often employing Density Functional Theory (DFT) calculations, offer insights into the molecule's reactivity and behavior in various media, which is crucial for understanding its biological activity (Romani et al., 2015).

Synthesis and Chemical Characterization

There is significant research into the synthesis of isothiazole derivatives and their chemical characterization. This includes studies on their synthesis through various chemical reactions and the analysis of their molecular structure using techniques like X-ray diffraction and spectroscopy. Such studies are fundamental for developing new compounds with potential therapeutic applications (Crenshaw & Partyka, 1970), (Çoruh et al., 2016).

Antiproliferative Activities

Some isothiazole derivatives exhibit antiproliferative activities, making them potential candidates for anti-cancer therapies. Research in this area explores their effectiveness against various cancer cell lines and their mechanisms of action (Clerici et al., 2006).

Inhibitory Effects on Enzymes

These compounds have also been studied for their inhibitory effects on certain enzymes, which can be useful in treating diseases like diabetes and obesity. Molecular docking studies and other computational methods have been used to predict these interactions and understand the molecular basis of their inhibitory activity (Alzoman et al., 2015).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may involve interactions with its targets that lead to changes in cellular processes . For instance, dichlorobenzyl alcohol, a compound with a similar structure, is known to have a local anesthetic action due to a reduced sodium channel blockade .

Biochemical Pathways

It is likely that the compound’s interactions with its targets could influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its structural similarity to other compounds, it may have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness .

特性

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2S2/c1-7-10(5-15)12(16-18-7)17-6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJMACKOHWVVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152593 | |

| Record name | 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | |

CAS RN |

338778-63-5 | |

| Record name | 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338778-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035865.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(4-fluorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035868.png)

![5,6-Dihydrofuro[2,3-h]quinazolin-2-amine](/img/structure/B3035870.png)

![2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035872.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3035874.png)